2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine

Description

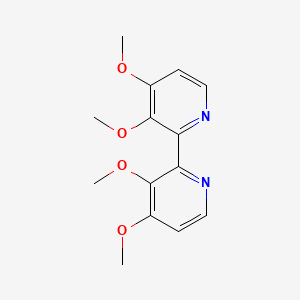

2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine is a bis-pyridine derivative featuring two 3,4-dimethoxypyridyl moieties linked via a direct pyridyl-pyridyl bond.

Properties

IUPAC Name |

2-(3,4-dimethoxypyridin-2-yl)-3,4-dimethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-17-9-5-7-15-11(13(9)19-3)12-14(20-4)10(18-2)6-8-16-12/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNAIXKPPXKEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C2=NC=CC(=C2OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the pyridine ring. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide in ethanol . This reaction forms an intermediate chalcone, which is then cyclized to form the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination can be done using ammonia or amines in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Functional Group Influence : The substitution pattern (e.g., hydroxymethyl, chloromethyl) dictates reactivity. Chloromethyl derivatives are pivotal for nucleophilic substitution reactions in drug synthesis , while hydroxymethyl groups enable further oxidation or conjugation .

- Symmetry vs. Asymmetry : The target compound’s symmetrical bis-pyridine structure contrasts with asymmetric derivatives like pantoprazole-related impurities, which feature sulfinyl or thioether linkages .

Physicochemical Properties

- Boiling/Melting Points : While direct data for the target compound is unavailable, analogs like 2,3-dimethoxypyridine exhibit a boiling point of 98–100°C (16 mm Hg) and a melting point of 121–122°C . Chloromethyl derivatives (e.g., 2-chloromethyl-3,4-dimethoxypyridine hydrochloride) show a melting point of 155°C (decomposition) .

- Solubility : Methoxy and chloromethyl groups enhance lipophilicity compared to unsubstituted pyridines, as evidenced by LogP values (e.g., LogP = 1.23 for 3,4-dimethoxypyridine derivatives) .

Research Findings and Data Tables

Table 1: Pharmacopeial Limits for Related Compounds in Pantoprazole

| Impurity Name | Relative Retention Time | Limit (%) | Molecular Structure Linkage |

|---|---|---|---|

| Related Compound D | 1.2 | 0.10 | (3,4-Dimethoxypyridin-2-yl)methylsulfinyl |

| Related Compound F | 1.3 | 0.10 | (3,4-Dimethoxypyridin-2-yl)methylsulfinyl |

| Any Individual Impurity | — | 0.10 | — |

| Total Impurities | — | 0.50 | — |

Source: USP Pantoprazole Monograph

Table 2: Antimicrobial Activity of 1,2,3-Triazole Derivatives

| Derivative | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli |

|---|---|---|

| 8a | 12.5 | 25 |

| 8b | 6.25 | 12.5 |

| 8c | 25 | 50 |

Notes: Derivatives synthesized from 2-(chloromethyl)-3,4-dimethoxypyridine

Biological Activity

2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine is an organic compound belonging to the class of heterocyclic compounds. Its molecular formula is CHNO, characterized by a unique structure featuring two methoxy groups and a pyridine ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell walls or interference with metabolic pathways, although specific mechanisms remain under investigation.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in specific cancer cell lines and inhibit cell proliferation. For instance, in vitro assays demonstrated that the compound can significantly reduce the viability of cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways.

Case Studies

- Antimicrobial Assay : A study conducted on several bacterial strains (e.g., E. coli, Staphylococcus aureus) showed that this compound had a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, indicating moderate antimicrobial efficacy.

- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability at concentrations of 25 µM after 48 hours. The study attributed this effect to the compound's ability to activate caspase pathways involved in apoptosis.

Interaction Studies

Interaction studies have revealed that this compound can bind to various biological macromolecules, potentially leading to alterations in enzyme activity or receptor function. The presence of methoxy groups enhances its lipophilicity, which may improve membrane permeability and facilitate cellular uptake.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methoxypyridine | One methoxy group on pyridine | Moderate antimicrobial activity |

| 4-Methoxypyridine | One methoxy group on pyridine | Low antimicrobial activity |

| 2-(Chloromethyl)-3,4-dimethoxypyridine | Chloromethyl substituent | Limited studies available |

| 2-(Chloromethyl)-4-methoxy-3-methylpyridine | Chloromethyl and methoxy groups | Low activity |

The comparative analysis indicates that the multiple methoxy substitutions in this compound may enhance its biological activity compared to other similar compounds with fewer substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.